molecular formula C11H18O3Si B13382672 (3-Methoxy-4-trimethylsilanyloxy-phenyl)-methanol

(3-Methoxy-4-trimethylsilanyloxy-phenyl)-methanol

Cat. No.: B13382672
M. Wt: 226.34 g/mol
InChI Key: SEIJZHHSIVOMKP-UHFFFAOYSA-N
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Description

(3-Methoxy-4-trimethylsilanyloxy-phenyl)-methanol is an organic compound with the molecular formula C10H16O3Si It is characterized by the presence of a methoxy group, a trimethylsilanyloxy group, and a phenyl group attached to a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxy-4-trimethylsilanyloxy-phenyl)-methanol typically involves the protection of hydroxyl groups using trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product. The general reaction scheme is as follows:

    Starting Material: 3-Methoxy-4-hydroxybenzaldehyde

    Reagent: Trimethylsilyl chloride (TMSCl)

    Base: Triethylamine

    Solvent: Dichloromethane (DCM)

    Reaction Conditions: Room temperature, 2-4 hours

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, improved safety, and higher yields. The use of automated systems ensures consistent product quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxy-4-trimethylsilanyloxy-phenyl)-methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or ether.

    Substitution: The trimethylsilanyloxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Nucleophiles such as Grignard reagents or organolithium compounds.

Major Products Formed

    Oxidation: 3-Methoxy-4-trimethylsilanyloxy-benzaldehyde or 3-Methoxy-4-trimethylsilanyloxy-benzoic acid.

    Reduction: 3-Methoxy-4-trimethylsilanyloxy-phenylmethanol or 3-Methoxy-4-trimethylsilanyloxy-phenylether.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Methoxy-4-trimethylsilanyloxy-phenyl)-methanol has several applications in scientific research:

    Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of (3-Methoxy-4-trimethylsilanyloxy-phenyl)-methanol involves its interaction with specific molecular targets. The trimethylsilanyloxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, the compound can undergo enzymatic transformations, leading to the formation of active metabolites that exert biological effects. The methoxy group may also participate in hydrogen bonding interactions with target proteins, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • (3-Methoxy-4-trimethylsilanyloxy-phenyl)-propoxy-trimethylsilane
  • Trimethylsilyl 3-methoxy-4-(trimethylsilyloxy)cinnamate
  • Trimethylsilyl 3-(3-methoxy-4-(trimethylsilyl)oxy)phenyl-3-(trimethylsilyl)oxypropanoate

Uniqueness

(3-Methoxy-4-trimethylsilanyloxy-phenyl)-methanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity The presence of both methoxy and trimethylsilanyloxy groups allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis

Properties

Molecular Formula

C11H18O3Si

Molecular Weight

226.34 g/mol

IUPAC Name

(3-methoxy-4-trimethylsilyloxyphenyl)methanol

InChI

InChI=1S/C11H18O3Si/c1-13-11-7-9(8-12)5-6-10(11)14-15(2,3)4/h5-7,12H,8H2,1-4H3

InChI Key

SEIJZHHSIVOMKP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CO)O[Si](C)(C)C

Origin of Product

United States

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